molecular formula C11H17NO2 B2945309 1-[3-(Hydroxymethyl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one CAS No. 2140106-76-7

1-[3-(Hydroxymethyl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one

Cat. No. B2945309
CAS RN: 2140106-76-7
M. Wt: 195.262
InChI Key: VEUBPNQQFMALBG-UHFFFAOYSA-N
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Description

The compound “1-[3-(Hydroxymethyl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one” is a complex organic molecule. The 8-azabicyclo[3.2.1]octane scaffold, which is a part of this compound, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .


Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . As an alternative, there are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Molecular Structure Analysis

The 8-azabicyclo[3.2.1]octane scaffold is a nitrogen-containing heterocycle with significant potential in the field of drug discovery . This core has been applied as a key synthetic intermediate in several total syntheses .


Chemical Reactions Analysis

The enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold is achieved through a series of chemical reactions . These reactions involve the use of an acyclic starting material and a series of transformations that lead to the formation of the bicyclic scaffold .

Future Directions

The 8-azabicyclo[3.2.1]octane scaffold and its derivatives, including “1-[3-(Hydroxymethyl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one”, continue to be an area of active research due to their wide array of biological activities . Future research will likely focus on the development of more efficient synthesis methods, exploration of their biological activities, and potential applications in drug discovery .

properties

IUPAC Name

1-[3-(hydroxymethyl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-2-11(14)12-9-3-4-10(12)6-8(5-9)7-13/h2,8-10,13H,1,3-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEUBPNQQFMALBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1C2CCC1CC(C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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